molecular formula C23H25NO6S B491639 Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate CAS No. 518317-66-3

Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491639
CAS No.: 518317-66-3
M. Wt: 443.5g/mol
InChI Key: XKLDKAMMUWCFJZ-UHFFFAOYSA-N
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Description

Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with various functional groups such as acetyl, mesitylsulfonyl, and ethyl ester. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Future Directions

Benzofuran derivatives, including this compound, have attracted increasing attention due to their diverse biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of this compound and developing novel synthesis methods.

Preparation Methods

The synthesis of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors such as o-hydroxyaryl ketones and α-haloketones.

    Introduction of the Acetyl Group: Acetylation of the amino group can be achieved using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

    Sulfonylation: The mesitylsulfonyl group can be introduced by reacting the intermediate with mesitylsulfonyl chloride in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups, leading to the formation of substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 5-[acetyl(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the acetyl and mesitylsulfonyl groups, resulting in different chemical and biological properties.

    5-Amino-2-methyl-1-benzofuran-3-carboxylate: Contains an amino group instead of the acetyl(mesitylsulfonyl)amino group, leading to different reactivity and applications.

    2-Methyl-1-benzofuran-3-carboxylic acid: The absence of the ethyl ester group affects its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities.

Properties

IUPAC Name

ethyl 5-[acetyl-(2,4,6-trimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6S/c1-7-29-23(26)21-16(5)30-20-9-8-18(12-19(20)21)24(17(6)25)31(27,28)22-14(3)10-13(2)11-15(22)4/h8-12H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLDKAMMUWCFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C)S(=O)(=O)C3=C(C=C(C=C3C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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